![molecular formula C7H7NO4 B3262649 Methyl 3-acetylisoxazole-5-carboxylate CAS No. 359689-20-6](/img/structure/B3262649.png)
Methyl 3-acetylisoxazole-5-carboxylate
Overview
Description
Isoxazoles, which “Methyl 3-acetylisoxazole-5-carboxylate” likely belongs to, are a type of heterocyclic compound. They are five-membered rings containing an oxygen atom and a nitrogen atom . Isoxazoles are found in many commercially available drugs .
Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-acetylisoxazole-5-carboxylate” would depend on its specific structure. As a general reference, “5-Methylisoxazole-3-carboxylic acid” is a solid .Scientific Research Applications
Anti-Inflammatory Agents: Methyl 3-acetylisoxazole-5-carboxylate derivatives have shown promise as anti-inflammatory agents. Researchers explore their potential to inhibit pro-inflammatory pathways, making them valuable candidates for drug development.
Antifungal Activity: In vitro studies have evaluated isoxazole analogs for antifungal properties. For instance, 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles exhibited antifungal activity against Botrytis cinerea and Rhizoctonia cerealis .
Anticancer Agents: Researchers investigate isoxazole derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, apoptosis, and angiogenesis pathways.
Organic Synthesis and Chemical Biology
Metal-Free Synthetic Routes: Traditionally, Cu(I) or Ru(II) catalysts are employed for (3 + 2) cycloaddition reactions in isoxazole synthesis. However, metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, and waste generation. Metal-free synthetic routes offer an eco-friendly alternative. Researchers explore novel methods to synthesize isoxazoles without metal catalysts .
Diversity-Oriented Synthesis: Isoxazoles contribute to diversity-oriented synthesis, allowing chemists to expand the chemical space of drug-like molecules. By modifying the isoxazole scaffold, researchers create libraries of compounds for biological screening.
Other Applications
Photoflow Synthesis: Methyl 3-hydroxyisoxazole-5-carboxylate can be synthesized on a kilogram scale via bromination of dimethyl fumarate followed by condensation with hydroxyurea under photoflow conditions . This method highlights its potential for large-scale production.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-acetyl-1,2-oxazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4(9)5-3-6(12-8-5)7(10)11-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHMNWHOSURUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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